

An In-depth Technical Guide to the Physicochemical Properties of 3-Oxoheptanoic Acid

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Compound of Interest

Compound Name: 3-Oxoheptanoic acid

Cat. No.: B13889361

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Introduction

3-Oxoheptanoic acid, also known as n-valeryl acetic acid, is a medium-chain keto acid. As a derivative of heptanoic acid, it features a ketone group at the beta-carbon (C3) position.^[1] Compounds of this class are of significant interest in metabolic research as they are intermediates in fatty acid biosynthesis and metabolism.^[1] This guide provides a comprehensive overview of the known physicochemical properties, experimental protocols, and metabolic context of **3-oxoheptanoic acid**.

Physicochemical Properties

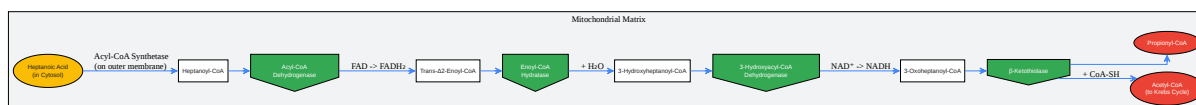
Quantitative data for **3-oxoheptanoic acid** is limited, with many properties currently available only through computational prediction. Experimental data for the related compound, 6-oxoheptanoic acid, is included for comparison.^{[2][3]}

Property	Value	Source	Notes
Molecular Formula	C ₇ H ₁₂ O ₃	PubChem[4]	
Molecular Weight	144.17 g/mol	PubChem[4]	
IUPAC Name	3-oxoheptanoic acid	PubChem[4]	
Synonyms	n-valeryl acetic acid	Human Metabolome Database	
Melting Point	Not Available	Human Metabolome Database	The related isomer, 6-oxoheptanoic acid, has a melting point of 34-36 °C.[2]
Boiling Point	Not Available	Human Metabolome Database	6-oxoheptanoic acid has a boiling point of 138-140 °C at 1.5 mmHg.[2]
Water Solubility	Predicted to be practically insoluble	Human Metabolome Database	The molecule is described as very hydrophobic.
pKa (Strongest Acidic)	4.48 (Predicted)	ChemAxon via Human Metabolome Database	This value is computationally predicted and indicates a moderately acidic carboxylic acid group.
LogP	0.89 (Predicted by ALOGPS), 1.59 (Predicted by ChemAxon)	Human Metabolome Database	Indicates a preference for lipophilic environments over aqueous ones.
Density	Not Available	-	6-oxoheptanoic acid has a density of 1.059 g/mL.[2]

Metabolic Significance and Signaling Pathways

3-Oxoheptanoic acid is classified as a medium-chain keto acid. These molecules are key intermediates in mitochondrial beta-oxidation, the metabolic pathway responsible for breaking down fatty acids to produce energy.[1] The accumulation of medium-chain fatty acids and their derivatives, such as 3-oxooctanoic acid, can be indicative of metabolic disorders like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1]

Medium-chain fatty acids can also serve as an alternative energy source for the brain, which is particularly relevant in the context of neurodegenerative diseases where glucose metabolism may be impaired.[5] The metabolism of these fatty acids leads to the production of ketone bodies, which can be utilized by neurons and astrocytes.[6][7]



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Metabolic pathway of heptanoic acid via beta-oxidation.

Experimental Protocols

While specific, validated protocols for **3-oxoheptanoic acid** are not widely available in the public literature, the following sections detail generalized methodologies based on established procedures for structurally related compounds.

Synthesis of 3-Oxoheptanoic Acid (General Approach)

A common strategy for the synthesis of beta-keto acids involves the hydrolysis of a corresponding ester, which can be formed via a Claisen condensation or similar reaction.

Materials:

- A suitable starting ester (e.g., ethyl pentanoate)
- A strong base (e.g., sodium ethoxide)
- Ethyl acetate
- Acid for neutralization (e.g., hydrochloric acid)
- Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Condensation: React ethyl pentanoate with ethyl acetate in the presence of a strong base like sodium ethoxide. This reaction forms the ethyl ester of **3-oxoheptanoic acid**.
- Hydrolysis: The resulting ethyl 3-oxoheptanoate is then saponified using an aqueous base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., HCl) to yield the free **3-oxoheptanoic acid**.
- Workup and Extraction: The acidic product is extracted from the aqueous solution using an organic solvent. The organic layers are combined, washed, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the crude product.

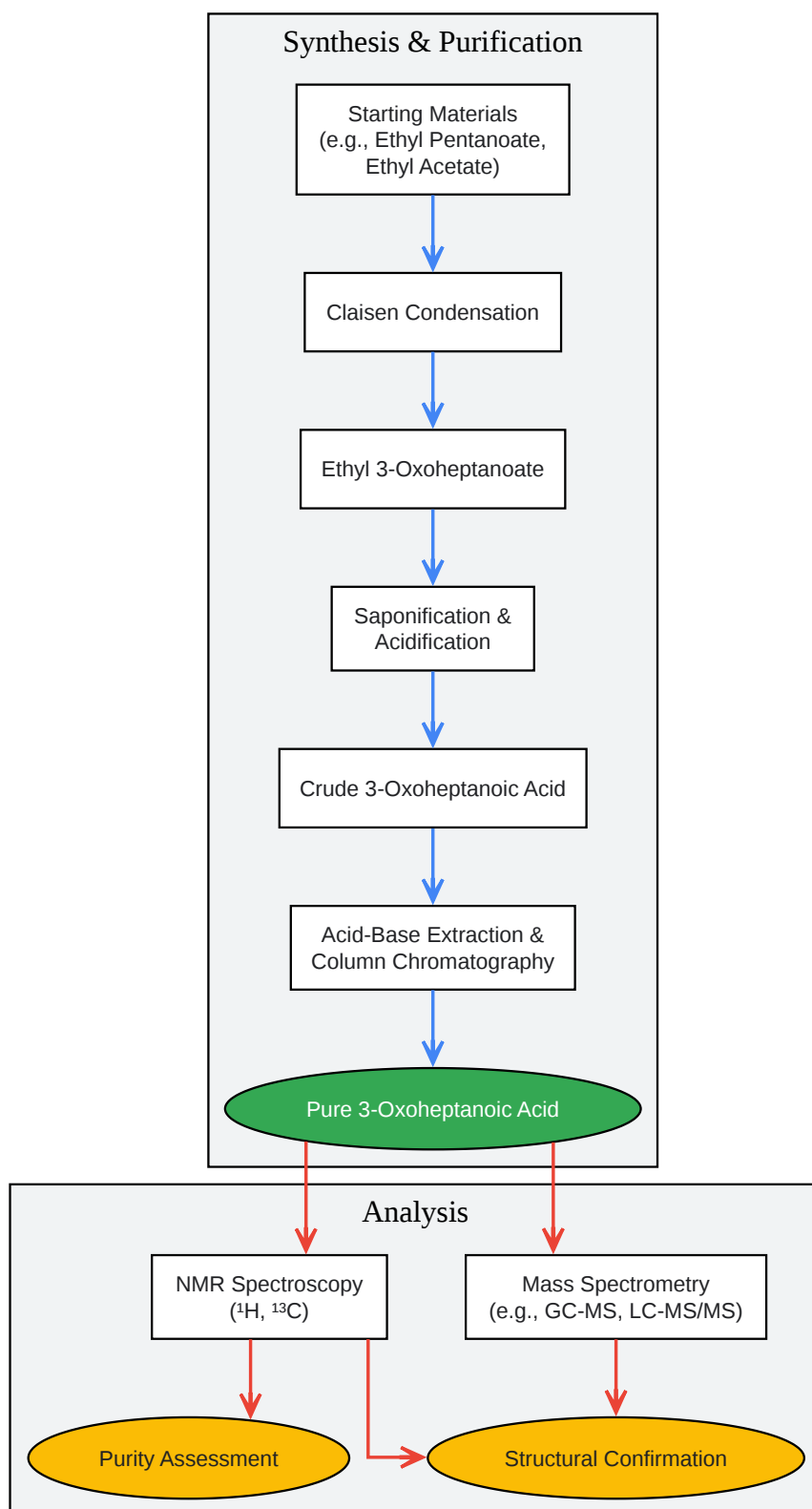
Purification

Due to the presence of both a carboxylic acid and a ketone functional group, purification can be challenging. A common method involves acid-base extraction.[8]

Procedure:

- Dissolve the crude product in an organic solvent.

- Extract with a basic aqueous solution (e.g., sodium bicarbonate). The acidic **3-oxoheptanoic acid** will move to the aqueous layer, leaving non-acidic impurities in the organic layer.
- Separate the aqueous layer and acidify it (e.g., with dilute HCl).
- Extract the protonated **3-oxoheptanoic acid** back into an organic solvent.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
- For higher purity, silica gel column chromatography can be employed, typically using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).^[8]



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General workflow for the synthesis and analysis of **3-oxoheptanoic acid**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Expected to show characteristic signals for the aliphatic chain protons, a singlet or doublet for the methylene group between the carbonyls, and a broad singlet for the carboxylic acid proton.
- ^{13}C NMR: Should display distinct peaks for the two carbonyl carbons (ketone and carboxylic acid), the methylene carbon between them, and the carbons of the butyl chain.

Mass Spectrometry (MS):

- This technique is used to confirm the molecular weight of the compound.[9]
- Electron Ionization (EI): Expected to show a molecular ion peak and characteristic fragmentation patterns, such as alpha-cleavage adjacent to the carbonyl groups.
- Electrospray Ionization (ESI): In negative ion mode, a prominent peak for the deprotonated molecule $[\text{M}-\text{H}]^-$ would be expected. Predicted collision cross-section data for various adducts are available.[10]

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